N1-(2,6-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound featuring a unique structure that includes a thiophene ring, a triazole-thiazole moiety, and a dimethylphenyl group
Preparation Methods
The synthesis of N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole-thiazole moiety: This step often involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization.
Coupling of the dimethylphenyl group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the triazole-thiazole moiety, often using halogenated reagents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its use as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The triazole-thiazole moiety is known to interact with metal ions, which can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and triazole-thiazole compounds. Compared to these, N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Triazole-thiazole compounds: Such as 1,2,4-triazolo[3,2-b][1,3]thiazole and its various substituted derivatives.
Properties
Molecular Formula |
C20H19N5O2S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C20H19N5O2S2/c1-12-5-3-6-13(2)16(12)22-19(27)18(26)21-9-8-14-11-29-20-23-17(24-25(14)20)15-7-4-10-28-15/h3-7,10-11H,8-9H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
ZTNGTRMQWUYTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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